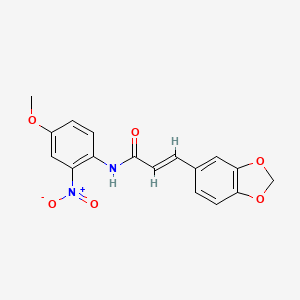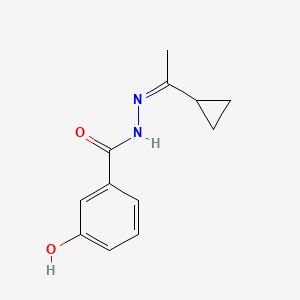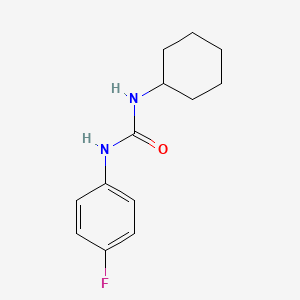![molecular formula C16H25NO3 B3847307 4-[5-(4-methoxyphenoxy)pentyl]morpholine](/img/structure/B3847307.png)
4-[5-(4-methoxyphenoxy)pentyl]morpholine
説明
4-[5-(4-methoxyphenoxy)pentyl]morpholine, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s to treat metabolic and cardiovascular diseases, but its potential as a performance-enhancing drug has also been explored.
作用機序
4-[5-(4-methoxyphenoxy)pentyl]morpholine activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ by 4-[5-(4-methoxyphenoxy)pentyl]morpholine leads to increased expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved metabolic function. Additionally, 4-[5-(4-methoxyphenoxy)pentyl]morpholine has been shown to inhibit the expression of genes involved in inflammation and atherosclerosis, leading to its potential as a therapeutic agent for cardiovascular diseases.
Biochemical and Physiological Effects:
4-[5-(4-methoxyphenoxy)pentyl]morpholine has been shown to increase endurance and improve exercise performance in animal models and human studies. It does so by increasing the expression of genes involved in fatty acid oxidation and glucose uptake, which provides more energy for muscle cells during exercise. 4-[5-(4-methoxyphenoxy)pentyl]morpholine has also been found to reduce fat mass and improve insulin sensitivity, which could be beneficial in treating obesity and type 2 diabetes. Additionally, 4-[5-(4-methoxyphenoxy)pentyl]morpholine has been shown to have anti-inflammatory and anti-atherogenic effects, which could be useful in preventing cardiovascular diseases.
実験室実験の利点と制限
4-[5-(4-methoxyphenoxy)pentyl]morpholine has several advantages as a research tool, including its ability to activate PPARδ selectively and its effectiveness in improving metabolic function. However, there are also limitations to its use in lab experiments, including its potential toxicity and the lack of long-term safety data. Additionally, 4-[5-(4-methoxyphenoxy)pentyl]morpholine has been banned by the World Anti-Doping Agency (WADA) as a performance-enhancing drug, which could limit its use in sports-related research.
将来の方向性
There are several potential future directions for research on 4-[5-(4-methoxyphenoxy)pentyl]morpholine. One area of interest is its potential as a therapeutic agent for metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to determine the safety and efficacy of 4-[5-(4-methoxyphenoxy)pentyl]morpholine in humans, as well as its long-term effects. Additionally, research on the mechanism of action of 4-[5-(4-methoxyphenoxy)pentyl]morpholine could lead to the development of new drugs that target PPARδ for the treatment of various diseases. Finally, investigations into the potential performance-enhancing effects of 4-[5-(4-methoxyphenoxy)pentyl]morpholine could lead to new discoveries in sports science and exercise physiology.
科学的研究の応用
4-[5-(4-methoxyphenoxy)pentyl]morpholine has been extensively studied for its potential therapeutic effects in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to increase fatty acid oxidation and improve glucose metabolism, which could be beneficial in treating obesity and type 2 diabetes. Additionally, 4-[5-(4-methoxyphenoxy)pentyl]morpholine has been found to have anti-inflammatory and anti-atherogenic effects, which could be useful in preventing cardiovascular diseases. In cancer research, 4-[5-(4-methoxyphenoxy)pentyl]morpholine has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
4-[5-(4-methoxyphenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-5-7-16(8-6-15)20-12-4-2-3-9-17-10-13-19-14-11-17/h5-8H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSZQPPSWYDKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(2-chlorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847244.png)
![2-{[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3847247.png)
![4-[3-(3-chlorophenoxy)propyl]morpholine](/img/structure/B3847249.png)
![diethyl [5-(3-methoxyphenoxy)pentyl]malonate](/img/structure/B3847258.png)
![3-phenyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acrylamide](/img/structure/B3847288.png)
![4-[3-(2-tert-butylphenoxy)propyl]morpholine](/img/structure/B3847294.png)

![N-[2-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}amino)ethyl]isonicotinamide](/img/structure/B3847299.png)
![4-[4-(2-chlorophenoxy)butyl]morpholine](/img/structure/B3847313.png)
![4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate](/img/structure/B3847321.png)

